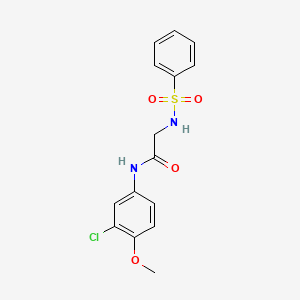
2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds typically involves reactions between specific phenols and chloroacetyl derivatives in the presence of solvents like DMF (N,N-Dimethylformamide) and catalysts such as potassium carbonate. For example, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, showing the role of reaction conditions in achieving high yields (Gao Yonghong, 2009). Similarly, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide also exemplifies the use of DMF as a solvent in the presence of anhydrous potassium carbonate to achieve significant yields (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis, including X-Ray Crystallography, has been conducted on similar compounds to determine their geometric configurations, intramolecular hydrogen bonding, and crystal packing. For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed significant intramolecular H-bonding and intermolecular interactions contributing to its crystal packing (P. Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving acetamides often include substitutions and modifications of the amide group, influencing the compound's reactivity and functional applications. Studies on derivatives such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide shed light on the conformational aspects and hydrogen bonding that play a crucial role in determining the chemical reactivity and interactions of these compounds (Rohan A. Davis, P. Healy, 2010).
Physical Properties Analysis
The physical properties, including solubility, melting points, and molecular conformation, are pivotal for understanding the behavior of acetamide compounds in different environments. Research on compounds like 2-Chloro-N-(2,4-dimethylphenyl)acetamide offers insights into the molecular conformations and hydrogen bonding that influence the physical properties of these molecules (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and degradation patterns, are essential for determining the potential applications of acetamide derivatives. The synthesis and characterization studies of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide provide valuable data on the chemical behavior and interaction patterns of these molecules (Z. Zhong-cheng, Shu Wan-yin, 2002).
Wissenschaftliche Forschungsanwendungen
Photoreactions and Anticancer Properties
Photoreactions of related compounds such as flutamide have been studied for their unique behaviors in different solvents, which can provide insights into the stability and reactivity of 2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide under various conditions. These studies have potential implications in the development of anticancer drugs and understanding their photostability (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Chemical Properties
Research into the synthesis of related chemical structures, like 4-Choloro-2-hydroxyacetophenone and its derivatives, provides foundational knowledge for the chemical manipulation and synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide. This knowledge is crucial for developing new materials and drugs by altering chemical properties for specific applications (Teng Da-wei, 2011).
Antimicrobial and Insecticidal Applications
Novel derivatives of phenoxyacetamide, including compounds with similar structures to 2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide, have shown promise in antimicrobial and insecticidal applications. These studies highlight the potential for using such compounds in agricultural and medical fields to protect crops and treat infections (Fuloria, Singh, Yar, & Ali, 2009; Rashid et al., 2021).
Environmental and Health Impact Studies
Investigations into the metabolism and environmental impact of chloroacetamide herbicides and their metabolites, including compounds structurally related to 2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide, provide essential insights into their safety and degradation pathways. These studies are crucial for assessing potential risks to human health and the environment (Coleman, Linderman, Hodgson, & Rose, 2000).
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-13-7-11(17)3-4-12(13)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZZXQJAVOKEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4616611.png)
![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)
![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)
![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)
![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4616652.png)

![7-chloro-4-[(4-isopropyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4616654.png)
![N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4616661.png)
![N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4616669.png)
![2-(2-naphthyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4616674.png)